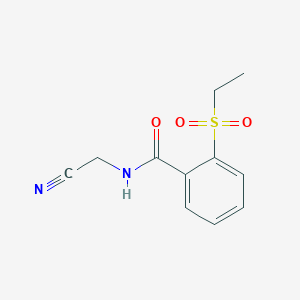
2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine, commonly known as EMPEA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields.
Scientific Research Applications
Analytical Methodologies for Psychoactive N,N-Dialkylated Tryptamines
2-(2-Ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine falls within the broader category of N,N-dialkylated tryptamines, compounds known for their psychoactive properties. Recent literature emphasizes the development of analytical methodologies for detecting and characterizing these compounds. Techniques such as reversed-phase high-performance liquid chromatography, gas chromatography, and capillary electrophoresis have been primarily utilized. This research is critical for healthcare providers, clinicians, forensic scientists, and consumers to detect and understand the bioactive profiles of such compounds, including this compound (Brandt & Martins, 2010).
Indole Compounds in Hepatic Protection
Indole derivatives, including those structurally related to this compound, have demonstrated significant protective effects against chronic liver diseases. Their mechanisms involve regulating transcription factors, alleviating oxidative stress, and influencing cellular activation, proliferation, and apoptosis. Indoles also modulate enzymes related to hepatitis viral replication, lipogenesis, and metabolism of hepatotoxic substances. This highlights their potential in developing treatments for liver-related health issues (Wang et al., 2016).
Environmental Fate of Ethoxy Compounds
Considering the structural similarity, research on the biodegradation and environmental fate of ethoxy-containing compounds like ethyl tert-butyl ether (ETBE) provides insights into the potential environmental behavior of this compound. Aerobic biodegradation pathways and microbial involvement offer a perspective on how such compounds may degrade in natural settings, indicating the importance of understanding the environmental impact of synthetic compounds on ecosystems (Thornton et al., 2020).
Properties
IUPAC Name |
2-(2-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-23-19-14(8-6-10-18(19)22-2)15(11-20)16-12-21-17-9-5-4-7-13(16)17/h4-10,12,15,21H,3,11,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBRJZOCBYGGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(CN)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2634609.png)
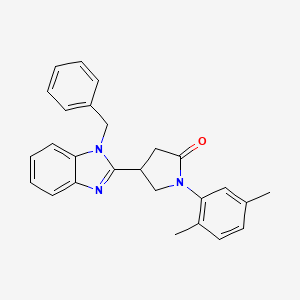
![6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2634612.png)
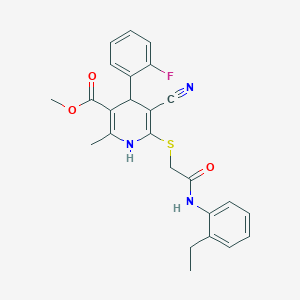
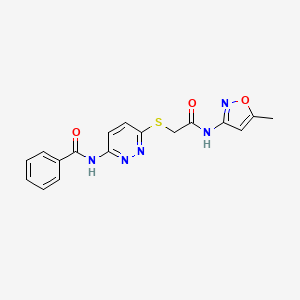
![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2634618.png)
![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2634620.png)
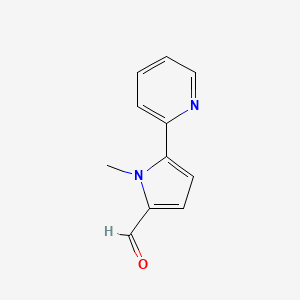
![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2634626.png)
![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)
![6-(3-methoxyphenyl)-N-(5-nitrothiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2634630.png)
